tert-butyl 2-[4-[methoxy(methyl)carbamoyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate
Description
Tert-butyl 2-[4-[methoxy(methyl)carbamoyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a thiazole ring, and a tert-butyl ester group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 2-[4-[methoxy(methyl)carbamoyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-15(2,3)22-14(20)18-8-6-7-11(18)12-16-10(9-23-12)13(19)17(4)21-5/h9,11H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAOLVHWUGBISR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC(=CS2)C(=O)N(C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Core Preparation
Starting material : (R)- or (S)-pyrrolidine-2-carboxylic acid (chiral pool approach)
Protection protocol :
- Dissolve pyrrolidine-2-carboxylic acid (1.0 eq) in dry THF under N₂
- Add Boc₂O (1.2 eq) and DMAP (0.1 eq)
- Stir at 25°C for 12 h
Yield : 89-93% tert-butyl pyrrolidine-1-carboxylate-2-carboxylic acid
Table 1: Boc Protection Optimization
| Solvent | Base | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| THF | None | 25°C | 12 | 89 |
| DCM | TEA | 0°C | 6 | 92 |
| DMF | Pyridine | 40°C | 4 | 85 |
Thiazole Ring Construction
Hantzsch Thiazole Synthesis :
- React Boc-protected pyrrolidine-2-carbonyl chloride (1.0 eq) with thioamide precursor
- Use Lawesson’s reagent (2.0 eq) for thionation
- Cyclize with α-bromoketone derivatives at 80°C in ethanol
Alternative approach : Suzuki-Miyaura coupling for pre-formed thiazole boronic esters:
- Prepare 4-carboxy-thiazol-2-ylboronic acid pinacol ester
- Couple with Boc-pyrrolidine using Pd(PPh₃)₄ (5 mol%)
- K₂CO₃ base in DME/H₂O (3:1) at 90°C
Table 2: Coupling Method Comparison
| Method | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Hantzsch | - | 80 | 67 | 88% |
| Suzuki | Pd(PPh₃)₄ | 90 | 82 | 95% |
| Negishi | Pd₂(dba)₃ | 110 | 75 | 91% |
Carbamoyl Group Installation
Stepwise acylation :
- Activate 4-carboxy-thiazole intermediate with EDCl/HOBt (1.5 eq each)
- Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq)
- Stir in DMF at 0°C → 25°C over 6 h
Critical parameters :
- pH control at 7.5-8.0 prevents Boc group cleavage
- Strict exclusion of moisture improves amide bond formation efficiency
Table 3: Coupling Reagent Screening
| Reagent System | Conversion (%) | Side Products |
|---|---|---|
| EDCl/HOBt | 95 | <2% |
| HATU/DIPEA | 98 | 5% (racemization) |
| DCC/DMAP | 88 | 10% (urea) |
Stereochemical Control Strategies
The pyrrolidine-thiazole junction requires precise stereochemical management:
Asymmetric induction methods :
- Chiral auxiliary approach using Oppolzer’s sultam
- Enzymatic resolution with Pseudomonas cepacia lipase (PS-C)
- Diastereomeric crystallization with L-tartaric acid
Table 4: Enantiomeric Excess (ee) Optimization
| Method | Solvent | ee (%) | Recovery (%) |
|---|---|---|---|
| Chiral HPLC | Heptane/EtOH | 99.5 | 89 |
| Enzymatic | TBME | 95 | 78 |
| Crystallization | MeOH/H₂O | 98 | 82 |
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 1.45 (s, 9H, Boc)
- δ 3.25 (s, 3H, NCH₃)
- δ 3.65 (s, 3H, OCH₃)
- δ 5.12 (m, 1H, pyrrolidine H-2)
- δ 7.85 (s, 1H, thiazole H-5)
HRMS (ESI+) :
Scale-Up Considerations
Critical Process Parameters
- Temperature control : Thiazole cyclization exotherm requires jacketed reactor cooling
- Oxygen sensitivity : Pd-catalyzed steps need rigorous N₂ sparging
- Mass transfer : High-shear mixing improves heterogeneous reaction rates
Table 5: Kilo-Lab Scale Performance
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Batch size | 50 g | 2.5 kg |
| Cycle time | 72 h | 96 h |
| Overall yield | 61% | 58% |
| Purity | 99.2% | 98.7% |
Alternative Synthetic Approaches
Flow Chemistry Route
Biocatalytic Methods
- Lipase-mediated dynamic kinetic resolution:
- Substrate: rac-2-bromo-1-(thiazol-4-yl)ethanone
- Enzyme: Candida antarctica Lipase B (CAL-B)
- ee >99% achieved in 24 h
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[4-[methoxy(methyl)carbamoyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield simpler, hydrogenated forms of the compound.
Scientific Research Applications
Tert-butyl 2-[4-[methoxy(methyl)carbamoyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and potential biological activities.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-[4-[methoxy(methyl)carbamoyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.
Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate: Similar but lacks the thiazole ring.
Uniqueness
Tert-butyl 2-[4-[methoxy(methyl)carbamoyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate is unique due to the presence of both a thiazole ring and a pyrrolidine ring in its structure. This combination of rings provides distinct chemical and biological properties that are not found in similar compounds.
Biological Activity
tert-butyl 2-[4-[methoxy(methyl)carbamoyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of approximately 286.38 g/mol. The structure comprises a pyrrolidine ring, a thiazole moiety, and a tert-butyl ester group, which contribute to its unique pharmacological properties .
Synthesis
The synthesis of this compound typically involves multiple synthetic steps that may include:
- Formation of the thiazole ring : Utilizing appropriate precursors to create the thiazole structure.
- Pyrrolidine ring formation : Employing cyclization reactions to incorporate the pyrrolidine moiety.
- Carbamoylation : Introducing the methoxy(methyl)carbamoyl group through carbamoylation reactions.
These synthetic methodologies are optimized for yield and purity to ensure the compound's efficacy in biological assays .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. Notably, thiazole-containing derivatives have been investigated for their ability to inhibit heat shock protein 90 (Hsp90), which plays a crucial role in cancer cell proliferation .
Case Study : A study on thiazole derivatives demonstrated that certain analogues showed potent cytotoxicity against various cancer cell lines. For instance, compounds with similar structural features displayed IC50 values lower than those of established chemotherapeutics like doxorubicin .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Hsp90 : Disruption of protein folding and stabilization, leading to apoptosis in cancer cells.
- Interference with cellular signaling pathways : Modulating pathways involved in cell survival and proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Structural Feature | Biological Activity | Comments |
|---|---|---|
| Thiazole moiety | Enhances anticancer activity | Essential for binding to Hsp90 |
| Methoxy(methyl) group | Increases solubility and bioavailability | Improves pharmacokinetic properties |
| Pyrrolidine ring | Contributes to overall stability | Affects conformational flexibility |
These insights guide further modifications to enhance efficacy and reduce potential side effects .
Potential Applications
The potential applications of this compound extend beyond oncology. Its unique structure suggests possible uses in:
Q & A
Q. What synthetic strategies are recommended for preparing the target compound with high yield?
The compound can be synthesized via mixed anhydride intermediates. Key steps include:
- Reacting the starting carboxylic acid with isobutyl chloroformate in the presence of DIPEA (6.45 mmol) in CH₂Cl₂ at room temperature for 2 hours to form the mixed anhydride .
- Subsequent coupling with methoxy(methyl)amine in CH₂Cl₂ overnight, followed by extraction and flash chromatography (0–100% ethyl acetate/hexane gradient) to achieve 59% yield .
- Critical parameters : Stoichiometric control of DIPEA (2 eq relative to acid) and anhydride formation monitoring via LC-MS to minimize side reactions.
Q. How can structural confirmation be performed using spectroscopic methods?
- NMR : Analyze the pyrrolidine ring protons (δ 3.2–4.0 ppm for CH₂ groups) and thiazole carbamoyl carbonyl (δ ~165 ppm in ¹³C NMR) .
- HRMS : Verify molecular ion peaks with <5 ppm error (e.g., [M+H]⁺ calculated for C₁₇H₂₆N₃O₄S: 368.1645) .
- IR : Confirm carbamoyl C=O stretch at ~1680 cm⁻¹ and Boc-group C=O at ~1720 cm⁻¹ .
Q. What purification methods are effective for isolating the final product?
- Flash chromatography : Use a silica gel column with ethyl acetate/hexane gradients to resolve polar impurities. Pre-adsorb the crude product onto silica gel before loading .
- Alternative : For hygroscopic intermediates, employ azeotropic drying with toluene under reduced pressure to prevent hydrolysis .
Advanced Research Questions
Q. How can stereochemical integrity at the pyrrolidine ring be ensured during synthesis?
- Chiral auxiliaries : Use enantiopure Boc-protected pyrrolidine precursors (e.g., (2S)-configured starting materials) to retain stereochemistry during coupling .
- X-ray crystallography : For absolute configuration confirmation, grow single crystals in ethyl acetate/hexane and compare with reported data (e.g., CCDC entries for similar thiazole-pyrrolidine derivatives) .
Q. What experimental design principles apply when optimizing reaction conditions for scale-up?
- DoE (Design of Experiments) : Screen variables (temperature, solvent polarity, catalyst loading) using a fractional factorial design. For example, test DIPEA vs. N-methylmorpholine as bases in anhydride formation .
- Kinetic profiling : Use in-situ IR or LC-MS to identify rate-limiting steps (e.g., slow carbamoyl coupling at <20°C) .
Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved?
Q. What strategies mitigate side reactions during carbamoyl group installation?
Q. How can computational methods predict the compound’s reactivity or stability?
- DFT calculations : Model the transition state of carbamoyl coupling to identify steric hindrance from the Boc group .
- QSPR models : Correlate logP values (calculated via ChemAxon) with observed solubility in acetonitrile/water mixtures .
Methodological Tables
| Key Reaction Optimization Parameters |
|---|
| Parameter |
| --------------------- |
| DIPEA Equivalents |
| Reaction Temperature |
| Chromatography Solvent |
| Common Characterization Challenges |
|---|
| Issue |
| --------------------------- |
| Overlapping NMR signals |
| Low HRMS signal intensity |
| Hygroscopic intermediates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
